molecular formula C12H10FN3O4 B13211061 Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate

Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B13211061
M. Wt: 279.22 g/mol
InChI Key: DOIIGYMJDGSPCK-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate is a fluorinated, nitro-substituted pyrazole derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. The pyrazole core is a privileged scaffold in pharmaceutical development, featured in a wide range of therapeutic agents due to its diverse biological activities . The strategic substitution pattern on this molecule, particularly the 4-fluorophenyl group at the N-1 position and the nitro group at the C-4 position, makes it a versatile building block for the synthesis of more complex, target-oriented molecules . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the development of compounds with potential anti-inflammatory, anticancer, antimicrobial, and antidepressant activities, which are commonly associated with pyrazole derivatives . The nitro group serves as a versatile handle for further functionalization, allowing for reduction to amines or nucleophilic aromatic substitution, thereby enabling the construction of a diverse chemical library from a single precursor. This compound is offered For Research Use Only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H10FN3O4

Molecular Weight

279.22 g/mol

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-nitropyrazole-3-carboxylate

InChI

InChI=1S/C12H10FN3O4/c1-2-20-12(17)11-10(16(18)19)7-15(14-11)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3

InChI Key

DOIIGYMJDGSPCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1[N+](=O)[O-])C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl propiolate and cinnamaldehyde in the presence of piperazine and p-toluenesulfonic acid in 1,2-dichloroethane . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of carboxylic acids.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives, including ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate, exhibit notable antimicrobial properties. A study found that various pyrazole compounds demonstrated effectiveness against a range of bacterial strains, suggesting their potential as therapeutic agents for treating infections .

Anticancer Properties

The compound has been explored for its anticancer activities. Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This compound specifically has been noted for its selective cytotoxicity against certain cancer cell lines, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. The presence of the nitro group is believed to enhance its activity by modulating inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Synthesis of Novel Materials

This compound serves as a precursor in the synthesis of novel materials with tailored properties. Its ability to form stable complexes with metals allows it to be used in the development of advanced materials for electronics and catalysis . The incorporation of fluorine enhances the stability and reactivity of the resulting compounds, which is advantageous in various applications.

Pharmaceutical Waste Management

The compound's behavior in environmental contexts has been studied, particularly regarding its persistence and degradation in wastewater treatment processes. Understanding the fate of such compounds is crucial for assessing their environmental impact and developing effective waste management strategies .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against multiple bacterial strains.
Anticancer PropertiesShowed selective cytotoxicity towards specific cancer cell lines.
Anti-inflammatory EffectsIndicated potential in modulating inflammatory responses.
Material Science ApplicationsUsed as a precursor for synthesizing stable metal complexes with potential electronic applications.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of ethyl pyrazole carboxylates. Below is a comparative analysis of its structural and functional analogs, focusing on substituent variations and their implications.

Table 1: Structural Comparison of Ethyl Pyrazole Carboxylates

Compound Name Substituents (Positions) Key Functional Groups CAS Number Source
Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate 1-(4-fluorophenyl), 4-nitro, 3-ester Nitro, Fluorophenyl, Ester Not provided Target Compound
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate 5-(3-fluoro-4-methoxyphenyl) Methoxy, Fluorophenyl, Ester 1326810-54-1
Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate 1-(4-chlorophenyl), 5-propyl Chlorophenyl, Alkyl, Ester Not provided
Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate 1-(2,4-difluorophenyl), 5-methyl Difluorophenyl, Methyl, Ester Not provided

Key Observations:

Halogen Variations: Replacement of the 4-fluorophenyl group with 4-chlorophenyl or 2,4-difluorophenyl (as in ) alters steric bulk and electronic properties.

Crystallographic and Packing Behavior :

  • Tools like Mercury CSD (used for crystal structure visualization and packing analysis) and SHELX (for refinement) are critical in comparing molecular conformations and intermolecular interactions . For example:

  • The nitro group’s planar geometry may facilitate π-stacking in the target compound, whereas methyl or propyl substituents (e.g., Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate) could disrupt such interactions due to steric effects.
  • Fluorine atoms often participate in C–H···F hydrogen bonds, influencing crystal packing efficiency .

Synthetic Utility :

  • The ester group at the 3-position is a common handle for further functionalization (e.g., hydrolysis to carboxylic acids). However, the presence of a nitro group may limit reaction pathways compared to analogs with less reactive substituents.

Research Findings and Limitations

  • Structural Validation : Programs like SHELXL and Mercury ensure accurate refinement and validation of pyrazole derivatives’ crystal structures, but discrepancies in substituent effects (e.g., nitro vs. methoxy) require careful interpretation .
  • Data Gaps : Detailed physicochemical or pharmacological data (e.g., solubility, bioactivity) for the target compound and its analogs are absent in the provided sources. Further experimental studies are needed to quantify these properties.

Biological Activity

Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings and data.

  • Molecular Formula : C12_{12}H10_{10}FN3_3O4_4
  • Molecular Weight : 279.22 g/mol
  • CAS Number : 2060046-48-0

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound.

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity against several pathogens. For instance, a study reported MIC values ranging from 0.22 to 0.25 μg/mL for related pyrazole derivatives, indicating potent bactericidal effects against Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Activity

Pyrazole compounds have also been investigated for their anti-inflammatory properties. This compound has shown promising results in reducing inflammation.

  • IC50_{50} Values : In a comparative study, certain derivatives demonstrated IC50_{50} values of around 60 μg/mL, which is comparable to standard anti-inflammatory drugs like diclofenac sodium .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines.

Cell Line IC50_{50} (µM) Activity
MCF73.79Moderate
SF-26812.50Significant
NCI-H46042.30Moderate

In particular, derivatives related to this compound have been shown to induce apoptosis in cancer cells, with IC50_{50} values indicating effective growth inhibition .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial properties of this compound alongside other derivatives. The results confirmed that this compound significantly inhibited the growth of various bacterial strains, demonstrating its potential as a therapeutic agent in treating infections .

Research on Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory effects of pyrazole derivatives. This compound was found to reduce inflammatory markers significantly in vitro, suggesting its utility in managing inflammatory diseases .

Anticancer Activity Assessment

In a recent investigation, several pyrazole compounds were screened against multiple cancer cell lines. This compound showed notable cytotoxicity against MCF7 and NCI-H460 cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated .

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